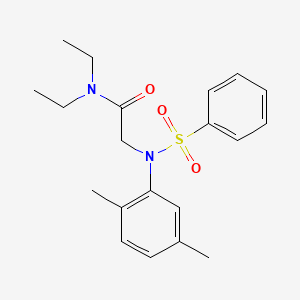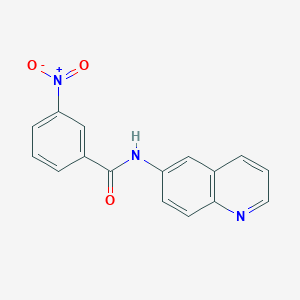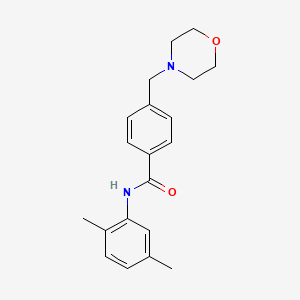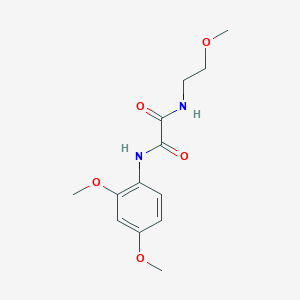
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have potent hypoglycemic and anti-inflammatory effects.
作用機序
The mechanism of action of DPEG is not fully understood. However, it is believed to act by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. DPEG has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
DPEG has been found to have several biochemical and physiological effects. It has been found to reduce blood glucose levels in animal models of diabetes by increasing insulin secretion. DPEG has also been found to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, DPEG has been found to have antioxidant effects, which may contribute to its hypoglycemic and anti-inflammatory effects.
実験室実験の利点と制限
DPEG has several advantages for lab experiments. It is a potent hypoglycemic and anti-inflammatory agent, which makes it a valuable tool for studying diabetes and inflammation. DPEG is also stable and easy to handle, which simplifies its use in lab experiments. However, DPEG has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, DPEG has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on DPEG. One potential direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective hypoglycemic and anti-inflammatory agents. Another potential direction is to study the safety and toxicity profile of DPEG, which may pave the way for its clinical use. In addition, DPEG may have potential applications in other diseases such as cancer, and further research is needed to explore its therapeutic potential in these areas.
Conclusion:
DPEG is a promising compound with potent hypoglycemic and anti-inflammatory effects. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells and inhibiting the activity of COX-2. DPEG has several advantages for lab experiments, but its safety and toxicity profile needs to be further investigated. There are several future directions for research on DPEG, which may lead to the development of more potent and selective hypoglycemic and anti-inflammatory agents.
合成法
The synthesis of DPEG involves the reaction of N,N-diethyl-2-(2,5-dimethylphenyl)acetamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DPEG as a white crystalline solid with a purity of over 98%. The yield of DPEG can be improved by optimizing the reaction conditions such as reaction temperature, reaction time, and the ratio of reactants.
科学的研究の応用
DPEG has been extensively used in scientific research for its hypoglycemic and anti-inflammatory effects. It has been found to be effective in reducing blood glucose levels in animal models of diabetes, making it a potential candidate for the treatment of diabetes. DPEG has also been found to have anti-inflammatory effects in various animal models of inflammation, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-16(3)12-13-17(19)4)26(24,25)18-10-8-7-9-11-18/h7-14H,5-6,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKRPOGJDWTGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=C(C=CC(=C1)C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5034493.png)
![1-[4-(diethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B5034500.png)
![4-chloro-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5034504.png)
![1-(4-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}phenyl)ethanone oxalate](/img/structure/B5034524.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5034535.png)

![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5034547.png)
![N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5034551.png)
![3-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5034554.png)
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylleucinate](/img/structure/B5034564.png)

![N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5034576.png)
